molecular formula C17H12Cl2N2O2S B2701763 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 313661-83-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2701763
CAS No.: 313661-83-5
M. Wt: 379.26
InChI Key: OVSFSTLXGVHTEH-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H12Cl2N2O2S and its molecular weight is 379.26. The purity is usually 95%.
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Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the field of pharmacology.

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This is achieved by reacting 3,4-dichloroaniline with a thioamide under acidic conditions.
  • Coupling Reaction : The thiazole derivative is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

This compound can be characterized by various spectroscopic methods including FTIR and NMR, confirming its structural integrity and purity.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell Line IC50 (µM) Comparison
MCF-71.2Doxorubicin
HCT1163.7Etoposide
HEK 2935.3-

These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may also interact with cellular receptors influencing signaling pathways that regulate cell growth and survival .

Study on Cancer Cell Lines

In a study investigating the effects of this compound on breast cancer cell lines (MCF-7), it was found to induce significant apoptosis at concentrations as low as 1.2 µM. This was assessed using flow cytometry and caspase activation assays, indicating that the compound effectively triggers programmed cell death in malignant cells while sparing normal cells .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM. This suggests potential for development as an antibacterial agent .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-11(7-12)16(22)21-17-20-15(9-24-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSFSTLXGVHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.